molecular formula C17H14BrFN2O2 B2754245 3-bromo-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905660-93-7

3-bromo-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2754245
CAS No.: 905660-93-7
M. Wt: 377.213
InChI Key: NJLUFCZLLPVPFL-UHFFFAOYSA-N
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Description

3-bromo-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C16H12BrFN2O2. This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a pyrrolidinone ring, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Pyrrolidinone Ring: This involves the cyclization of an appropriate precursor to form the pyrrolidinone ring.

    Fluorination: The addition of a fluorophenyl group to the molecule.

Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, and fluorobenzene derivatives for fluorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-bromo-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials and in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzamide: Similar structure but lacks the pyrrolidinone ring.

    3-bromo-N-(3,5-dichlorophenyl)benzamide: Contains additional chlorine atoms instead of the fluorophenyl group.

    3-bromo-N-(4-(4-fluorophenyl)-1,3-thiazol-2-yl)benzamide: Features a thiazole ring instead of the pyrrolidinone ring.

Uniqueness

3-bromo-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to the combination of its bromine, fluorophenyl, and pyrrolidinone components. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-bromo-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O2/c18-12-4-1-3-11(7-12)17(23)20-14-9-16(22)21(10-14)15-6-2-5-13(19)8-15/h1-8,14H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLUFCZLLPVPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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